3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride
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Overview
Description
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminomethyl group and a benzonitrile group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Imidazole Derivatives: Starting from imidazole, the compound can be synthesized by introducing the aminomethyl group through nucleophilic substitution reactions.
Benzonitrile Derivatives: Another approach involves starting with benzonitrile and introducing the imidazole ring through a series of reactions involving cyclization and substitution.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the imidazole or benzonitrile rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Substituted imidazole and benzonitrile derivatives.
Scientific Research Applications
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with various biological targets, while the benzonitrile group can participate in chemical reactions that modulate biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
Imidazole Derivatives: Other imidazole-based compounds with different substituents.
Benzonitrile Derivatives: Compounds containing benzonitrile groups with various functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazole and benzonitrile groups, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-8-2-1-3-9(4-8)10-7-14-11(6-13)15-10;;/h1-4,7H,6,13H2,(H,14,15);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMCTXMFJBKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N2)CN)C#N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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